2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that features a chlorophenyl group, a furan ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Intermediate: Starting with 4-chlorobenzaldehyde, it can be reacted with furan-2-yl acetic acid under acidic conditions to form an intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with pyrrolidine and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Furanone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]acetamide: Lacks the pyrrolidine moiety.
2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the furan ring.
2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-1-yl)ethyl]acetamide: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
The presence of both the furan ring and the pyrrolidine moiety in 2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide makes it unique compared to its similar compounds. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H21ClN2O2 |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O2/c19-15-7-5-14(6-8-15)12-18(22)20-13-16(17-4-3-11-23-17)21-9-1-2-10-21/h3-8,11,16H,1-2,9-10,12-13H2,(H,20,22) |
InChI Key |
IXUBLVAJXDKJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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